4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester
Overview
Description
Ethyl (4-fluorobenzoyl)acetate, a compound with a similar structure, is a fluorinated building block used in various chemical reactions . It has a linear formula of FC6H4COCH2CO2C2H5 and a molecular weight of 210.20 .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of 4-(4’-fluorophenyl)-piperidines involves reacting a precursor compound with a fluorinating agent .Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques like X-ray diffraction studies. For example, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester was confirmed by single crystal X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex. For instance, alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate was used to prepare new functionalized derivatives .Physical and Chemical Properties Analysis
Ethyl (4-fluorobenzoyl)acetate has a refractive index of 1.5040, a boiling point of 117-120 °C, and a density of 1.174 g/mL at 25 °C .Scientific Research Applications
Chemical Synthesis and Drug Precursors
4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, its utility in the preparation of flurbiprofen, a non-steroidal anti-inflammatory and analgesic agent, highlights its significance in drug development processes. The efficient synthesis of such intermediates is crucial for the pharmaceutical industry, facilitating the production of drugs with enhanced efficacy and reduced side effects (Qiu et al., 2009).
Biopolymer Modification
Research on the chemical modification of biopolymers like xylan showcases the potential of using derivatives of this compound in enhancing biopolymer properties. These modifications can lead to the development of new biopolymer ethers and esters with tailored functional groups, offering applications in drug delivery, tissue engineering, and other biomedical fields (Petzold-Welcke et al., 2014).
Proteostasis Maintenance
Investigations into compounds related to this compound, such as 4-phenylbutyric acid, reveal their role in maintaining proteostasis. These compounds act as chemical chaperones, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress, which is pivotal in various disease pathologies (Kolb et al., 2015).
Fluorescent Chemosensors
Derivatives of this compound have been utilized in the development of fluorescent chemosensors. These chemosensors can detect a wide array of analytes, including metal ions and neutral molecules, showcasing the versatility and applicability of such derivatives in analytical chemistry and environmental monitoring (Roy, 2021).
Nucleophilic Aromatic Substitution
The reactivity of this compound in nucleophilic aromatic substitution reactions has been studied, providing insights into its chemical behavior. Understanding these reactions is essential for the strategic design of synthetic pathways in organic chemistry, contributing to the efficient synthesis of complex molecules (Pietra & Vitali, 1972).
Material Science and Biomaterials
Research into the esterification of natural polymers, such as hyaluronan, with derivatives similar to this compound, has opened new avenues in biomaterials. These modified polymers exhibit diverse biological properties, making them suitable for various clinical applications, from drug delivery systems to tissue engineering scaffolds (Campoccia et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-2-18-13(17)14(7-9-16-10-8-14)11-3-5-12(15)6-4-11/h3-6,16H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZKYKDGHRZWEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621766 | |
Record name | Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310394-33-3 | |
Record name | Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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